2-bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-Bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is an organic compound with the molecular formula C10H11BrN4 This compound features a bromine atom attached to a pyridine ring, which is further substituted with a 4-isopropyl-4H-1,2,4-triazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-chloropyridine and 4-isopropyl-4H-1,2,4-triazole.
Nucleophilic Substitution: The 4-isopropyl-4H-1,2,4-triazole undergoes nucleophilic substitution with 2-bromo-6-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a 2-amino-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine derivative.
Scientific Research Applications
2-Bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(4H-1,2,4-triazol-3-yl)pyridine: Lacks the isopropyl group, which may affect its reactivity and binding properties.
2-Chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine: Substitution of bromine with chlorine can alter its chemical behavior and applications.
6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridine: Without the halogen atom, it may have different reactivity and uses.
Uniqueness
2-Bromo-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both the bromine atom and the isopropyl-substituted triazole ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZSLGXLSHEGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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